N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 6. The methylene bridge at position 3 connects the core to a 4-methoxy-3-methylbenzenesulfonamide moiety. The compound’s methoxy and methyl groups may enhance solubility and modulate electronic effects, while the sulfonamide group provides hydrogen-bonding capacity for target interactions.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-9-7-10(3-4-11(9)23-2)24(21,22)16-8-12-17-18-13-14(20)15-5-6-19(12)13/h3-7,16H,8H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHKEAMMPNKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide are c-Met kinase and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis.
Mode of Action
This compound interacts with its targets by inhibiting their activities. This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the biochemical pathways associated with cell growth, survival, and angiogenesis . By inhibiting c-Met and VEGFR-2 kinases, it disrupts the signaling pathways these kinases are involved in, leading to downstream effects that can include reduced cell proliferation and angiogenesis.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Triazolo-pyrazine core : Imparts significant biological activity.
- Benzenesulfonamide group : Enhances solubility and bioavailability.
Molecular Formula : C16H18N4O4S
Molecular Weight : 366.41 g/mol
This compound exhibits several mechanisms that contribute to its biological activity:
- Selective Antagonism : It acts as a selective antagonist of the neurokinin-3 receptor (NK3R), which is involved in pain perception and reproductive functions. This antagonism may lead to therapeutic effects in conditions such as anxiety and depression.
- Renin Inhibition : Similar compounds have shown potential in inhibiting human renin, suggesting a broader spectrum of action that could be explored for hypertension treatment.
- Antiviral Activity : Preliminary studies indicate potential antiviral properties against Hepatitis B virus (HBV) through modulation of intracellular pathways .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| NK3R Antagonism | Potential treatment for anxiety and depression |
| Renin Inhibition | Possible application in hypertension management |
| Antiviral Effects | Inhibition of HBV replication through modulation of intracellular factors |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on NK3R Antagonists : Research demonstrated that compounds with similar structures effectively reduced anxiety-like behavior in rodent models by blocking NK3R signaling pathways. This suggests potential for clinical applications in treating anxiety disorders.
- Renin Inhibition Studies : A series of benzamide derivatives were evaluated for their ability to inhibit renin activity. The findings indicated that modifications to the triazole structure could enhance inhibitory effects on renin, providing insights into the design of more effective antihypertensive agents .
- Antiviral Screening : In vitro studies assessed the antiviral properties against HBV using derivatives similar to this compound. Results showed significant inhibition of viral replication linked to increased levels of APOBEC3G within host cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
The triazolo[4,3-a]pyrazine core is shared among several analogs, but substituents critically differentiate their properties:
Physicochemical Properties
Melting Points (MP):
Molecular Weight (MW):
- The pyrazolo[3,4-d]pyrimidine analog (MW 589.1) is heavier than the target compound, which is estimated to be ~400–450 g/mol based on its structure. Higher MW may reduce bioavailability .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the [1,2,4]triazolo[4,3-a]pyrazine core in this compound?
- The core can be synthesized via cyclization of hydrazine derivatives with pyrazine precursors. For example, describes refluxing 3-hydrazinopyrazin-2-ones with carbonyldiimidazole in anhydrous DMF, followed by cyclization with aryl/benzyl amines. Key steps include activating carboxylic acids with EDCI/HOBt for amide bond formation (as in ) and optimizing reaction temperatures (e.g., 60–100°C) to improve yields .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Advanced spectroscopic methods are critical:
- 1H/13C NMR : Analyze chemical shifts (e.g., hydroxy protons at δ 1.44–8.08 ppm in DMSO-d6, as in ) and sulfonamide group confirmation via deshielded peaks .
- IR Spectroscopy : Detect characteristic bands (e.g., hydroxyl stretching at 3473 cm⁻¹, carbonyl at 1716 cm⁻¹) .
- HRMS : Validate molecular weight with precision (±0.0001 Da), as demonstrated for triazolo-pyrazine derivatives in .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Chloroform and methanol are preferred for solubility ( ). Storage at 2–8°C in a refrigerator minimizes degradation, particularly for sulfonamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., replacing methoxy/methyl groups on the benzene ring or modifying the hydroxy group at position 8).
- Test in enzyme inhibition assays (e.g., DPP-IV IC₅₀ measurements, as in ) or cytotoxicity screens.
- Cross-reference with computational modeling (e.g., docking studies to assess binding interactions) .
Q. How can contradictions in biological activity data across studies be resolved?
- Experimental Design :
- Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Compare pharmacokinetic parameters (e.g., bioavailability, half-life) to contextualize in vitro vs. in vivo discrepancies .
- Case Study : reports potent DPP-IV inhibition (IC₅₀ = 18 nM), while highlights cytotoxicity variability in triazolo-pyrazine amides. Contradictions may arise from differences in substituent polarity or assay endpoints (e.g., enzyme vs. cell-based assays) .
Q. What mechanistic insights can be gained from computational studies of this compound?
- Approaches :
- Perform DFT calculations to map electron density on the triazolo-pyrazine core, identifying nucleophilic/electrophilic sites.
- Use MD simulations to model binding to target proteins (e.g., DPP-IV active site interactions, as in ).
- Compare with crystallographic data (e.g., ’s reference to Scapin et al.’s structural studies) to validate docking poses .
Q. How can derivative libraries be synthesized to explore pharmacological potential?
- Strategies :
- Introduce ω-alkylcarboxylic acid chains (2–3 carbons) via cyclization of N1-aryl-3-hydrazinopyrazin-2-ones ().
- Activate carboxylic acids with carbonyldiimidazole for amide formation with diverse amines (50–92% yields, ).
- Prioritize derivatives with logP < 3 for improved solubility, guided by ’s chloroform/methanol solubility data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
